Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
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Overview
Description
Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloroacetamide group and a boronate ester, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of action
The compound “2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide” is a type of acetamide and boronic acid derivative. Acetamides are known to have various biological activities depending on their substitution patterns . Boronic acids and their derivatives are commonly used in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with sugars, amino acids, and other biological targets .
Mode of action
Boronic acids can form reversible covalent bonds with biological targets, which can be advantageous in drug design .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Both acetamides and boronic acids are involved in a wide range of biochemical processes .
Pharmacokinetics
The properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups .
Result of action
Based on its structure, it could potentially interact with a variety of biological targets .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves a multi-step process. One common method includes the reaction of aniline with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Major Products
Substitution Reactions: Products include various substituted acetamides.
Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler analog with similar reactivity but lacking the boronate ester group.
N-(2,6-Dimethylphenyl)chloroacetamide: Another analog with a different substitution pattern on the phenyl ring.
Uniqueness
Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to the presence of both a chloroacetamide group and a boronate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDAYVDRICSOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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